2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile
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Overview
Description
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile is an organic compound that features a benzene ring substituted with a fluoro group, a hydroxy-oxetanyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile typically involves the introduction of the fluoro, hydroxy-oxetanyl, and nitrile groups onto a benzene ring. One common method involves the reaction of 2-fluorobenzonitrile with an oxetane derivative under specific conditions to introduce the hydroxy-oxetanyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-Fluoro-4-(3-oxetanyl)benzonitrile.
Reduction: Formation of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile exerts its effects depends on its interactions with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy-oxetanyl group can participate in hydrogen bonding and other interactions. The nitrile group can also play a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxy-oxetanyl group.
2-Fluoro-4-hydroxybenzonitrile: Lacks the oxetanyl group and has a hydroxy group directly attached to the benzene ring.
Uniqueness
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile is unique due to the presence of the hydroxy-oxetanyl group, which can impart distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2-fluoro-4-(3-hydroxyoxetan-3-yl)benzonitrile |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-8(2-1-7(9)4-12)10(13)5-14-6-10/h1-3,13H,5-6H2 |
InChI Key |
HUCDQAPNOBIEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=C(C=C2)C#N)F)O |
Origin of Product |
United States |
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